molecular formula C18H16O3 B15163900 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one CAS No. 144425-98-9

5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one

Cat. No.: B15163900
CAS No.: 144425-98-9
M. Wt: 280.3 g/mol
InChI Key: XYMMFCVUZSOXFK-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is a compound that belongs to the class of diarylpentanoids. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of both phenolic and methoxy groups in its structure contributes to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The double bonds in the penta-2,4-dien-1-one moiety can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated diarylpentanoids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The biological effects of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules, leading to the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and scavenging of free radicals. The compound’s phenolic hydroxyl group plays a crucial role in its antioxidant activity, while the methoxy group enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A natural diarylpentanoid with similar structural features but different substitution patterns.

    1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one: Another diarylpentanoid with enhanced pharmacokinetic profiles compared to curcumin.

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: A related compound with a different functional group.

Uniqueness

5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenolic and methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.

Properties

CAS No.

144425-98-9

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C18H16O3/c1-21-18-13-14(11-12-17(18)20)7-5-6-10-16(19)15-8-3-2-4-9-15/h2-13,20H,1H3

InChI Key

XYMMFCVUZSOXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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